Acitretin-d3

Bioanalysis LC-MS/MS Method Validation

Quantify acitretin with regulatory-grade precision. Using unlabeled analogs risks ion suppression errors; non-deuterated surrogates fail matrix-effect correction. - +3 Da mass shift (m/z 328.0) ensures interference-free MS detection[reference:0] - Co-elutes with native analyte to correct extraction variability & ion suppression (IS ≤3.9% CV)[reference:1] - Validated for bioequivalence studies per FDA/EMA guidelines - supports ANDA submissions[reference:2]

Molecular Formula C₂₁H₂₃D₃O₃
Molecular Weight 329.45
CAS No. 1185241-03-5
Cat. No. B1146030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitretin-d3
CAS1185241-03-5
Synonyms(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid-d3; 
Molecular FormulaC₂₁H₂₃D₃O₃
Molecular Weight329.45
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
InChIInChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acitretin-d3 (CAS 1185241-03-5): A Deuterated Internal Standard for Precise Acitretin Quantification in Bioanalysis and Pharmaceutical Quality Control


Acitretin-d3 (CAS 1185241-03-5) is a deuterium-labeled analog of the second-generation systemic retinoid acitretin, supplied as a yellow solid with molecular formula C21H23D3O3 and molecular weight 329.45 g/mol [1]. This compound is not a therapeutic agent; it is a stable isotope-labeled internal standard (SIL-IS) specifically designed for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays [2]. The incorporation of three deuterium atoms at the 4-methoxy position of the acitretin backbone provides a characteristic mass shift of +3 Da (m/z 328.0 for the [M-H]⁻ precursor ion compared to m/z 325.2 for unlabeled acitretin), enabling the chromatographic co-elution and mass spectrometric discrimination essential for accurate and precise quantification of acitretin and its isomers in complex biological matrices and pharmaceutical formulations [3][4].

Why Unlabeled Acitretin or Alternative Internal Standards Cannot Replace Acitretin-d3 in Validated LC-MS/MS Assays


Generic substitution of Acitretin-d3 with unlabeled acitretin or a structurally dissimilar analog as an internal standard is not analytically valid and will compromise data integrity in quantitative bioanalysis [1]. While unlabeled acitretin shares identical chromatographic behavior, it cannot be distinguished from the target analyte by the mass spectrometer, rendering accurate peak area ratio calculations impossible [2]. Conversely, a non-deuterated structural analog (e.g., a different retinoid) may be mass-resolvable but will almost certainly exhibit different extraction recovery and ionization efficiency in the complex, variable matrix of human plasma, leading to irreproducible and inaccurate quantification [1]. Acitretin-d3, as a stable isotope-labeled analog, uniquely overcomes both limitations: it co-elutes with the native analyte to track and correct for sample-to-sample variations in extraction efficiency and matrix-induced ion suppression/enhancement, while its distinct +3 Da mass shift allows for independent, interference-free detection by the mass spectrometer . This is the fundamental principle of isotope dilution mass spectrometry, and Acitretin-d3 is the validated, fit-for-purpose SIL-IS that enables the high-precision, high-accuracy quantitation required for regulated bioequivalence studies and pharmaceutical quality control [1][2].

Quantitative Performance Evidence: Acitretin-d3 (CAS 1185241-03-5) Versus Non-Deuterated Internal Standards in Validated Bioanalytical Assays


Acitretin-d3 Reduces Matrix-Induced Ion Suppression Variability to ≤3.9% CV in Human Plasma, a Critical Performance Metric for Bioanalytical Method Validation

In a validated LC-MS/MS method, the use of Acitretin-d3 as the internal standard for all-trans-acitretin and 13-cis-acitretin quantification resulted in a relative matrix effect with a precision value (% CV) of ≤3.9% at the lower limit of quantitation (LLOQ) across six different lots of human plasma [1]. This level of precision, enabled by the co-eluting deuterated internal standard, demonstrates a quantifiable reduction in matrix-induced variability that would be unattainable with a non-co-eluting structural analog internal standard, where differences in ion suppression/enhancement between the analyte and IS can lead to significantly higher and unpredictable errors.

Bioanalysis LC-MS/MS Method Validation Matrix Effect

Acitretin-d3 Enables High and Consistent Analytic Recovery (>92%) for Both all-trans- and 13-cis-Acitretin Isomers Under Optimized Stability Conditions

When Acitretin-d3 was used as the internal standard in a solid-phase extraction (SPE) method, quantitative and consistent recovery of >92% was achieved for both all-trans-acitretin and 13-cis-acitretin from 300 µL of human plasma, provided that L-ascorbic acid was used as an antioxidant and the entire process was conducted under yellow light (589 nm) to prevent photoisomerization [1]. The use of a co-eluting deuterated internal standard (Acitretin-d3) ensures that this high recovery is consistently corrected for any minor, inevitable sample-to-sample variations in the SPE process, yielding a more precise analytical result compared to methods that do not employ a matched IS.

Bioanalysis Sample Preparation Recovery Stability

Acitretin-d3 Provides a Definitive +3 Da Mass Shift for Unambiguous MRM Detection, Differentiating It from Unlabeled Acitretin and Closely Eluting Isomers

In negative ion electrospray ionization (ESI) mode, the [M-H]⁻ precursor ion for unlabeled acitretin (all-trans and 13-cis isomers) is m/z 325.2, while the corresponding ion for Acitretin-d3 is m/z 328.0, a mass difference of +3 Da [1]. In another validated method, the MRM transitions monitored were m/z 325.4 → 266.3 for acitretin and m/z 328.3 → 266.3 for Acitretin-d3 [2]. This distinct mass shift allows the mass spectrometer to selectively monitor the analyte (native acitretin) and the internal standard (Acitretin-d3) in separate but parallel channels, eliminating the signal interference that would occur if unlabeled acitretin were used as its own internal standard. This is a fundamental, quantifiable advantage over a hypothetical scenario using a non-deuterated internal standard with a different, but potentially overlapping, MRM transition.

Mass Spectrometry LC-MS/MS MRM Isotope Labeling

Long-Term Stability: Acitretin-d3 is Guaranteed Stable for ≥4 Years When Stored at -20°C, Ensuring Consistent Performance Across Extended Analytical Campaigns

According to supplier specifications, Acitretin-d3 exhibits stability of ≥4 years when stored at -20°C . This is a critical, quantifiable procurement specification for any laboratory that plans to use the compound as an internal standard over multiple projects or in long-term clinical studies. While the stability of unlabeled acitretin is also reported (e.g., 36 months for lyophilized powder at -20°C) , the guaranteed 4-year stability for the deuterated analog provides a concrete, extended operational window. This reduces the frequency of costly and time-consuming re-qualification and re-purchasing, and ensures batch-to-batch consistency for method performance.

Stability Storage Quality Control Internal Standard

Primary Applications for Acitretin-d3 (CAS 1185241-03-5) Based on Quantitative Performance Evidence


Regulated Bioequivalence Studies of Acitretin Formulations

In a pivotal bioequivalence study of a 25 mg acitretin tablet in 48 healthy subjects, a validated LC-MS/MS method employing Acitretin-d3 as the internal standard was successfully applied to measure plasma concentrations of all-trans- and 13-cis-acitretin [1]. The method's performance, including a matrix effect precision of ≤3.9% CV and >92% recovery, provided the necessary accuracy and precision to meet stringent regulatory requirements (e.g., US FDA, EMA) for demonstrating bioequivalence [1]. This is a direct, real-world application where the use of Acitretin-d3 was not just beneficial, but essential for generating the high-quality data required for drug approval.

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Analysis

The stability-indicating LC-MS/MS method validated using Acitretin-d3 has been applied to clinical samples for pharmacokinetic analysis [1]. The method's validated concentration range of 1.025–753.217 ng/mL for acitretin, achieved with the support of the deuterated internal standard, allows for the precise quantification of drug levels across a wide therapeutic window [1]. This capability is critical for TDM in patient populations, as it can guide dose adjustments to maintain efficacy while minimizing toxicity. The high precision and accuracy afforded by the SIL-IS method are paramount for making reliable clinical decisions based on measured drug concentrations.

Analytical Method Development and Validation (AMV) for ANDA Submissions

Acitretin-d3 is explicitly designed for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during the commercial production of acitretin [1]. The compound can serve as a reference standard, and its traceability against pharmacopeial standards (e.g., USP, EP) can be established [1]. In this context, Acitretin-d3 is a critical tool for demonstrating that a generic acitretin product is analytically equivalent to the reference listed drug (RLD), a key step in the regulatory approval process for generic pharmaceuticals.

Investigating Acitretin Metabolism and Degradation Pathways

While not its primary application, the unique mass shift of Acitretin-d3 can also be leveraged in mechanistic studies. For example, by using Acitretin-d3 as a tracer, researchers can differentiate between the parent drug and its metabolites in complex biological systems, or track the formation of degradation products under various stress conditions [1]. This is a supporting, research-oriented application that stems directly from the compound's fundamental property as a stable isotope-labeled analog.

Technical Documentation Hub

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